trans-4-Amino-acetate Cyclohexanol Hydrochloride
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Overview
Description
trans-4-Amino-acetate Cyclohexanol Hydrochloride: is a chemical compound with the molecular formula C6H13NO · HCl. This compound is used as a raw material in organic synthesis and serves as an important intermediate in the synthesis of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Paracetamol: One common method involves starting from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution.
From Cyclohexanal: Another method involves reacting cyclohexanal with ammonia (or aqueous ammonia) under basic conditions to form trans-4-Aminocyclohexanol.
Industrial Production Methods: The industrial production of trans-4-Amino-acetate Cyclohexanol Hydrochloride typically follows the same synthetic routes mentioned above, with optimizations for large-scale production to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Amino-acetate Cyclohexanol Hydrochloride can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Catalytic Hydrogenation: Used in the preparation from paracetamol.
Basic Conditions: Used in the reaction with cyclohexanal and ammonia.
Major Products:
N-Substituted 7-azabicyclo[2.2.1]heptanes: Formed via transannular nucleophilic displacement.
trans-4-Methoxyoxalamido-1-cyclohexanol: Another product formed from specific reactions.
Scientific Research Applications
Chemistry:
- Used as a raw material in organic synthesis .
- Intermediate in the synthesis of drugs such as Ambroxol hydrochloride .
Biology and Medicine:
Industry:
Mechanism of Action
The specific mechanism of action for trans-4-Amino-acetate Cyclohexanol Hydrochloride is not well-documented. its derivatives, such as those used in drug synthesis, often act by interacting with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interact with receptors to exert their effects .
Comparison with Similar Compounds
cis-4-Amino-cyclohexanol Hydrochloride: Similar in structure but differs in the spatial arrangement of atoms.
trans-2-Aminocyclohexanol Hydrochloride: Another isomer with different properties.
Uniqueness:
Properties
CAS No. |
61367-37-1 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(4-aminocyclohexyl) acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H |
InChI Key |
UJLZFPLEBIWJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1)N.Cl |
Origin of Product |
United States |
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